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Compound of Interest

Compound Name: (2R)-1,1-dimethoxypropan-2-ol

CAS No.: 96503-30-9

Cat. No.: B3069014 Get Quote

Executive Summary
(2R)-1,1-dimethoxypropan-2-ol (CAS: 96503-30-9), also known as (R)-lactaldehyde dimethyl

acetal, is a high-value chiral building block derived from the chiral pool (typically D-lactate).[1] It

serves as a stable, oxidation-resistant equivalent of (R)-lactaldehyde.[1]

Its primary utility in asymmetric synthesis lies in its ability to transfer chirality from the C2

position to newly formed stereocenters via diastereoselective nucleophilic additions. By

modulating the protecting group on the C2-hydroxyl and selecting appropriate Lewis acids,

researchers can access either syn- or anti- 1,2-diol motifs with high stereocontrol.[1] This guide

details the mechanistic principles, experimental protocols, and critical handling requirements for

integrating this synthon into complex molecule synthesis.
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Property Specification

IUPAC Name (2R)-1,1-dimethoxypropan-2-ol

Common Name (R)-Lactaldehyde dimethyl acetal

Molecular Formula C₅H₁₂O₃

Molecular Weight 120.15 g/mol

Chiral Source Derived from Methyl D-Lactate

Key Functionality
Masked aldehyde (acetal) + Free secondary

alcohol

Stability
Stable to basic/nucleophilic conditions; labile to

aqueous acid

Strategic Role in Synthesis
The molecule functions as a C3 chiral template. Unlike naked lactaldehyde, which is prone to

polymerization and racemization, the dimethyl acetal is robust. It allows for:

Derivatization of the C2-OH: Installation of protecting groups (Bn, TBS, MOM) that define the

steric and electronic environment for subsequent reactions.

Controlled Unmasking: Mild acidic hydrolysis releases the reactive aldehyde in situ or as an

isolated intermediate.[1]

1,2-Asymmetric Induction: The existing C2 stereocenter directs the formation of the C3

stereocenter during nucleophilic attack (e.g., Grignard, aldol, or allylation reactions).

Mechanistic Insight: Chelation vs. Felkin-Anh
Control[1]
The stereochemical outcome of additions to the aldehyde derived from (2R)-1,1-
dimethoxypropan-2-ol is dictated by the protecting group (P) on the C2 oxygen and the metal

cation (M) used.[1]
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Pathway A: Chelation Control (Cram-Chelate Model)[1]
Conditions: P = H or coordinating group (e.g., Bn, MOM); M = Lewis acidic metal capable of

bidentate coordination (Mg²⁺, Ti⁴⁺, Zn²⁺).

Mechanism: The metal coordinates simultaneously to the aldehyde oxygen and the C2-

ether/alcohol oxygen, locking the conformation. The nucleophile attacks from the less

hindered face.

Result: Predominantly syn diastereomer (relative to the C2 substituent).

Pathway B: Non-Chelation Control (Felkin-Anh Model)[1]
Conditions: P = Bulky, non-coordinating group (e.g., TBDMS, TIPS); M = Non-chelating metal

(e.g., K⁺, Cs⁺) or reaction in highly coordinating solvent (THF/HMPA).

Mechanism: The C2-OP bond aligns perpendicular to the carbonyl to maximize electronic

stabilization (hyperconjugation), and the nucleophile attacks anti to the largest group.

Result: Predominantly anti diastereomer.[1]

Step 1: Activation

Step 2: Nucleophilic Addition
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Figure 1: Divergent synthesis pathways for stereoselective bond formation using (2R)-1,1-
dimethoxypropan-2-ol.
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Detailed Experimental Protocols
Protocol A: Preparation of (2R)-2-(Benzylozy)propanal
(Aldehyde Release)
This intermediate is unstable and typically prepared immediately before use.[1]

Reagents:

(2R)-1,1-dimethoxypropan-2-ol (1.0 equiv)[1]

Benzyl bromide (BnBr) (1.2 equiv)[1]

Sodium hydride (NaH) (1.5 equiv)[1]

Trifluoroacetic acid (TFA) / Water[1]

Workflow:

Protection:

Suspend NaH (60% dispersion) in dry THF at 0°C under Argon.

Add (2R)-1,1-dimethoxypropan-2-ol dropwise.[1] Stir for 30 min.

Add BnBr and TBAI (cat.).[1] Warm to RT and stir 4h.

Quench (sat. NH₄Cl), extract (Et₂O), and purify the benzyl ether acetal.

Hydrolysis (Aldehyde Unmasking):

Dissolve the benzyl ether (10 mmol) in a mixture of TFA:H₂O (1:1, 10 mL) at 0°C.

Critical Step: Monitor by TLC.[1] Hydrolysis is usually complete in 30-60 mins.[1]

Prolonged exposure causes racemization.[1]

Dilute with CH₂Cl₂, neutralize carefully with sat.[1] NaHCO₃ (keep T < 5°C).[1]
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Dry organic layer (MgSO₄) and concentrate in vacuo without heating (>30°C).[1] Use

immediately.

Protocol B: Chelation-Controlled Grignard Addition
(Synthesis of syn-Diol)
Target: Synthesis of (2S,3R)-3-(benzyloxy)hex-5-en-2-ol via Allylation.[1]

Reagents:

Freshly prepared (2R)-2-(benzyloxy)propanal (from Protocol A)[1]

Allylmagnesium bromide (1.0 M in Et₂O)[1]

MgBr₂[1]·OEt₂ (Chelating additive, optional but recommended for high dr)

Solvent: Anhydrous CH₂Cl₂ (non-coordinating solvent enhances chelation)[1]

Step-by-Step:

Setup: Flame-dry a 2-neck round bottom flask. Cool to -78°C under N₂ atmosphere.[1]

Chelation: Dissolve the aldehyde (1.0 equiv) in CH₂Cl₂. Add MgBr₂[1]·OEt₂ (1.1 equiv) and

stir for 15 min at -78°C to form the pre-complex.

Addition: Add AllylMgBr (1.2 equiv) dropwise over 20 mins. The low temperature prevents

non-chelated pathways.

Reaction: Stir at -78°C for 2 hours.

Quench: Pour the cold mixture into a vigorously stirring solution of sat. Rochelle’s salt

(Sodium potassium tartrate) to break the Mg-emulsion.[1] Stir for 1 hour until layers clarify.

Workup: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc).
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Expected Outcome: High diastereoselectivity (>90:10 dr) favoring the syn-isomer (Cram

chelate product).[1]

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Diastereoselectivity (dr) Ineffective Chelation

Switch solvent to non-

coordinating CH₂Cl₂ or

Toluene.[1] Avoid THF during

the addition step as it

competes for metal

coordination.

Racemization of Aldehyde Over-exposure to acid

During hydrolysis, quench

immediately upon consumption

of acetal. Keep temperature <

5°C during neutralization.

Low Yield Volatility of Aldehyde

(2R)-2-(benzyloxy)propanal is

volatile.[1] Do not apply high

vacuum for extended periods.

[1] Use the crude aldehyde

directly if possible.[1]

Acetal Won't Hydrolyze Steric bulk of P.G.

If using bulky silyl groups,

TFA/H₂O might be too mild.[1]

Use catalytic HCl in

Acetone/Water, but monitor

closely for migration.

Safety & Handling
Flammability: (2R)-1,1-dimethoxypropan-2-ol is a flammable liquid (Flash point ~35°C).[1]

Ground all glassware.[1]

Peroxide Formation: As an ether/acetal derivative, it may form peroxides upon prolonged

storage in air.[1] Test with starch-iodide paper before distillation.[1]
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Acid Sensitivity: Traces of acid in storage containers will hydrolyze the acetal, releasing

methanol and the aldehyde. Store over a few pellets of solid K₂CO₃ or molecular sieves to

maintain neutrality.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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